1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzodiazole and pyridine moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodiazole derivatives: These compounds share the benzodiazole moiety and exhibit similar chemical properties.
Azetidine derivatives: These compounds contain the azetidine ring and may have comparable reactivity.
Pyridine derivatives: These compounds feature the pyridine ring and can undergo similar types of reactions.
Uniqueness
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is unique due to its combination of three distinct heterocyclic structures. This unique arrangement imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-20-16-6-2-3-7-17(16)22(13)15-11-21(12-15)18(23)9-14-5-4-8-19-10-14/h2-8,10,15H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAQZMUFTYXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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